4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a bromo-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the bromo-fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-bromo-4-fluoroaniline with a suitable pyrrolidine precursor can yield the desired compound through a series of steps including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The bromo group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted derivatives .
Scientific Research Applications
4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The bromo and fluoro substituents can enhance binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)pyrrolidine: Similar structure but lacks the bromo substituent.
1-(3-Bromo-5-fluorophenyl)pyrrolidine: Similar but with different substitution pattern.
Uniqueness
4-(3-Bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H11BrFNO2 |
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Molecular Weight |
288.11 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrFNO2/c12-9-3-6(1-2-10(9)13)7-4-14-5-8(7)11(15)16/h1-3,7-8,14H,4-5H2,(H,15,16) |
InChI Key |
IGIPMBYVUGFHEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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